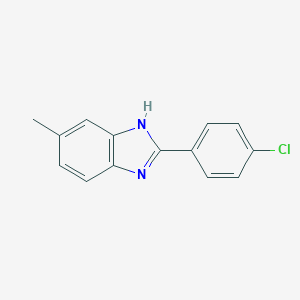

2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKPSQHLZIPXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358922 | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53314-17-3 | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53314-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for the preparation and validation of this target molecule.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone in the architecture of biologically active molecules. This fused heterocyclic system, comprising a benzene ring and an imidazole ring, is a prevalent pharmacophore found in a multitude of therapeutic agents.[1][2][3][4] The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][5] The specific compound, this compound, combines the benzimidazole core with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position, modifications known to modulate biological activity and physicochemical properties.

Strategic Approach to Synthesis: The Phillips-Ladenburg Condensation

The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[3][6][7][8] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde.[2][3] For the synthesis of this compound, the logical precursors are 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde.

The choice of an aldehyde as the carbonyl source is often preferred for its reactivity. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the final benzimidazole product.[6]

Mechanistic Rationale

The underlying mechanism of the condensation between 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde is a well-established pathway. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of the diamine. The subsequent steps involve dehydration to form the Schiff base, followed by a rate-determining cyclization and an oxidation step to furnish the aromatic benzimidazole ring.

Caption: Generalized reaction mechanism for the synthesis of this compound.

Modern Synthetic Enhancements: Microwave-Assisted Synthesis

Conventional heating methods for benzimidazole synthesis often require prolonged reaction times and high temperatures.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to circumvent these limitations.[9][10][11] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating of the reaction mixture.[9][10][12]

Experimental Protocol: Synthesis of this compound

This protocol details a robust and reproducible method for the synthesis of the title compound, adapted from established procedures for similar benzimidazole derivatives.[13][14]

Materials:

-

4-methyl-1,2-phenylenediamine

-

4-chlorobenzaldehyde

-

Ethanol (absolute)

-

Ammonium Chloride (NH₄Cl) or a similar catalyst

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with hotplate or a dedicated microwave reactor

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) and 4-chlorobenzaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of ammonium chloride (e.g., 30 mol%).

-

Reaction:

-

Conventional Heating: Reflux the reaction mixture with continuous stirring at 80-90°C for 2-4 hours.

-

Microwave-Assisted: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 110°C) for 10-15 minutes.[12]

-

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:2 v/v).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration, wash it thoroughly with water, and dry it. For higher purity, recrystallize the solid from ethanol.

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Comprehensive Characterization of the Synthesized Product

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Rationale |

| N-H Stretch | 3450 - 3300 | Indicates the presence of the secondary amine in the imidazole ring.[15] |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic rings. |

| C=N Stretch | 1630 - 1610 | Characteristic of the imine bond within the benzimidazole ring.[15] |

| C=C Stretch | 1600 - 1450 | Aromatic ring skeletal vibrations. |

| C-Cl Stretch | 850 - 550 | Indicates the presence of the chloro-substituent on the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the detailed structural analysis of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

A broad singlet in the downfield region (δ 12.0-13.0 ppm) is characteristic of the N-H proton of the benzimidazole ring.[15]

-

Aromatic protons will appear as multiplets in the range of δ 7.0-8.2 ppm.[15]

-

A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (δ 2.3-2.5 ppm).[15]

-

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition. For C₁₄H₁₁ClN₂, the expected monoisotopic mass is approximately 242.06 g/mol . The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is typically used.[16] The purity is determined by the area percentage of the main peak in the chromatogram.

Summary of Expected Characterization Data

The following table summarizes the expected analytical data for this compound, based on data from closely related structures.[15]

| Technique | Expected Results |

| Molecular Formula | C₁₄H₁₁ClN₂ |

| Molecular Weight | 242.71 g/mol |

| Appearance | White to pale yellow solid |

| IR (KBr, cm⁻¹) | ~3440 (N-H), ~3050 (Ar C-H), ~1625 (C=N), ~1450 (C=C) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.9 (s, 1H, NH), ~8.1-7.2 (m, 7H, Ar-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~151 (C=N), ~140-110 (Ar-C), ~21 (CH₃) |

| MS (ESI) | m/z [M+H]⁺ at ~243, with an M+2 peak at ~245 |

Conclusion

This guide has outlined a systematic and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the robust Phillips-Ladenburg condensation, potentially enhanced by microwave-assisted techniques, this valuable compound can be prepared efficiently. The comprehensive characterization protocol, employing a suite of spectroscopic and chromatographic methods, ensures the structural integrity and purity of the final product, providing a solid foundation for its further investigation in drug discovery and materials science applications.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

- Mobinikhaledi, A., Foroughi, A., & Kalhor, M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301-1304.

-

Bentham Science Publishers. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science. Retrieved from [Link]

- Kucukbay, H., Yildiz, S., & Durmaz, R. (2014). Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. Medicinal Chemistry Research, 23(10), 4449-4456.

- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.

- Rao, A., Chimirri, A., Ferro, S., Monforte, A. M., Monforte, P., & Zappalà, M. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC, 2004(5), 147-155.

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

- Al-Ostath, R. A., Al-Assaf, S., & Al-Amri, J. F. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5431.

- Baharfar, R., & Azimi, S. C. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemical Methodologies, 7(8), 629-653.

- Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., & Litvinov, I. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(39), 32777-32805.

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML 3 ][B 10 H 10 ], ν, cm -1. Retrieved from [Link]

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.

-

ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers. Retrieved from [Link]

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(1), 437-444.

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

- Sharma, D., & Kumar, R. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(1), 253-260.

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]

- Hashim, N., Arshad, S., Halim, S. N. A., & Fun, H. K. (2011). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339.

- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(96), 53733-53740.

-

Li, H., Wang, Z., Liu, Z., & Fan, Z. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][11]imidazo[1,2-d][6][9][11]triazine Derivatives. Molecules, 23(10), 2469.

- Sharma, A., Kumar, V., & Singh, P. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33749-33771.

- Jian, F. F., Yu, H. Q., Qiao, Y. B., Zhao, P. S., & Xiao, H. L. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195.

- Jayachandran, E., & Periandy, S. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from [Link]

- Reddy, C. S., Nagaraj, A., & Reddy, P. S. (2008). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 47B, 1148-1151.

- Zajac, M., Starek, M., & Krzek, J. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Poloniae Pharmaceutica, 79(2), 205-213.

-

Catalysis Science & Technology. (2015). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). (1H)Benzimidazole, 5-fluoro-2-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloranyl-1-[(4-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)benzimidazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole: A Comparative Analysis

Disclaimer: A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole has not been reported as of the latest update. This guide will, therefore, provide a detailed analysis of the crystal structure of the closely related parent compound, 2-(4-Chlorophenyl)-1H-benzoimidazole , and extrapolate the likely structural implications of the 5-methyl substitution. This comparative approach offers valuable insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this class of compounds, which is of significant interest to researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a vital class of heterocyclic aromatic compounds, characterized by the fusion of a benzene ring with an imidazole ring. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The biological efficacy of benzimidazole derivatives is intrinsically linked to their three-dimensional structure and the nature of substituents on the bicyclic ring system. The title compound, this compound, combines the benzimidazole core with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position, modifications known to modulate biological activity. A thorough understanding of its crystal structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of new therapeutic agents.

Synthesis and Crystallization

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde. For the target molecule, this involves the reaction of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde.

Experimental Protocol: Synthesis of this compound

Rationale: This procedure, adapted from established methods for similar benzimidazoles, employs a straightforward condensation reaction. The choice of ethanol as a solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling. The reflux condition provides the necessary activation energy for the cyclization to occur.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (30 mL).

-

Aldehyde Addition: To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol).

-

Reaction Condition: The reaction mixture is then heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system, such as ethanol or a mixture of ethanol and water. The slow evaporation method allows for the ordered arrangement of molecules into a crystalline lattice.

Experimental Workflow Diagram

Sources

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a molecule of significant interest within contemporary drug discovery and materials science. As a member of the benzimidazole family, this compound is part of a "privileged scaffold," known for its versatile biological activities, including but not limited to antimicrobial, antiviral, and anticancer properties. The precise elucidation of its molecular structure through a multi-faceted spectroscopic approach is paramount for understanding its structure-activity relationships, ensuring quality control in synthesis, and predicting its behavior in various chemical and biological environments.

This document is structured to provide researchers, scientists, and drug development professionals with not just raw data, but a foundational understanding of the principles behind the spectroscopic analysis of this specific benzimidazole derivative. We will delve into the causality of experimental choices and provide a self-validating framework for the presented protocols, ensuring scientific integrity and trustworthiness.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid, planar benzimidazole core fused to a benzene ring, with a 4-chlorophenyl substituent at the 2-position and a methyl group at the 5-position. This specific arrangement of aromatic rings and functional groups gives rise to a unique electronic and vibrational landscape, which can be probed with exceptional detail using a combination of spectroscopic techniques. The presence of nitrogen atoms in the imidazole ring, the chlorine atom on the phenyl ring, and the methyl group on the benzimidazole core are all expected to produce distinct and interpretable signals in the various spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the benzimidazole and the attached aromatic rings is expected to give rise to strong absorption bands in the UV region.

Experimental Protocol

A solution of this compound (typically in the micromolar concentration range) is prepared using a UV-transparent solvent such as ethanol or methanol. The absorption spectrum is recorded over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer. The instrument is first blanked with the pure solvent.

Expected Spectral Data

Based on the analysis of similar benzimidazole derivatives, the following absorption maxima (λmax) are anticipated.[1][2][3]

| Predicted λmax (nm) | Electronic Transition |

| ~240-250 nm | π → π* transition within the benzimidazole ring |

| ~280-290 nm | π → π* transition involving the entire conjugated system |

| ~300-315 nm | n → π* transition of the imidazole nitrogen lone pairs |

Spectral Interpretation

The spectrum is expected to be dominated by high-energy π → π* transitions. The presence of the 4-chlorophenyl and 5-methyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent benzimidazole structure due to their electronic effects on the overall conjugation. The lower intensity n → π* transition, arising from the non-bonding electrons of the nitrogen atoms, may appear as a shoulder on the main absorption bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping the Vibrational Landscape

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol

A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm-1.

Expected Vibrational Frequencies

The following table summarizes the predicted key vibrational frequencies for this compound, based on data from analogous compounds.[4][5][6][7][8]

| Wavenumber (cm-1) | Assignment |

| 3450 - 3300 | N-H stretching of the imidazole ring |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (methyl group) |

| 1630 - 1610 | C=N stretching of the imidazole ring |

| 1600 - 1450 | Aromatic C=C stretching |

| 1470 - 1430 | C-H bending (methyl group) |

| 1100 - 1000 | C-Cl stretching |

| 850 - 800 | Out-of-plane C-H bending (para-substituted phenyl) |

Spectral Interpretation

The broad N-H stretching band in the high-frequency region is a characteristic feature of the benzimidazole NH group. The presence of sharp peaks in the 3100-3000 cm-1 region confirms the aromatic nature of the compound. The C=N stretching vibration of the imidazole ring is a key diagnostic peak. The fingerprint region (below 1500 cm-1) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the characteristic C-Cl stretch and the out-of-plane bending of the substituted aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol

The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Predicted ¹H NMR Chemical Shifts

The following table outlines the expected chemical shifts (δ) for the protons in this compound, with predicted multiplicities and coupling constants (J). These predictions are based on the analysis of 2-(4-chlorophenyl)-1H-benzimidazole and 5-methyl-1H-benzimidazole.[4][9][10]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.5 - 13.5 | br s | - |

| H-4 | ~7.6 | s | - |

| H-6 | ~7.1 | d | ~8.0 |

| H-7 | ~7.5 | d | ~8.0 |

| H-2', H-6' | ~8.1 | d | ~8.5 |

| H-3', H-5' | ~7.6 | d | ~8.5 |

| -CH₃ | ~2.4 | s | - |

Predicted ¹³C NMR Chemical Shifts

The table below presents the anticipated chemical shifts for the carbon atoms in the molecule, based on data for similar structures.[4][11][12]

| Carbon | Predicted δ (ppm) |

| C-2 | ~151 |

| C-3a | ~135 |

| C-4 | ~115 |

| C-5 | ~132 |

| C-6 | ~124 |

| C-7 | ~118 |

| C-7a | ~142 |

| C-1' | ~129 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~130 |

| C-4' | ~135 |

| -CH₃ | ~21 |

NMR Spectral Interpretation

¹H NMR: The downfield broad singlet for the N-H proton is a key identifier. The aromatic region will display a set of signals corresponding to the protons of the benzimidazole and the 4-chlorophenyl rings. The protons of the 4-chlorophenyl ring are expected to appear as two distinct doublets due to symmetry. The protons on the benzimidazole core will show a characteristic splitting pattern influenced by the methyl group at the 5-position. The singlet for the methyl group will be observed in the upfield region.

¹³C NMR: The spectrum will show distinct signals for each carbon atom. The quaternary carbons, such as C-2, C-3a, C-5, C-7a, C-1', and C-4', will be identifiable by their lack of signals in a DEPT-135 experiment. The chemical shift of C-2 is significantly downfield due to its attachment to two nitrogen atoms. The methyl carbon will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. A high-resolution mass spectrometer is used to determine the exact mass.

Expected Mass Spectrometric Data

| Ion | Predicted m/z |

| [M+H]⁺ | 243.0738 (for C₁₄H₁₂ClN₂⁺) |

| [M]⁺˙ | 242.0662 (for C₁₄H₁₁ClN₂⁺˙) |

Fragmentation Analysis

The fragmentation of benzimidazole derivatives is well-documented.[13][14][15][16][17] Under electron impact, the molecular ion is expected to be prominent. Key fragmentation pathways may include:

-

Loss of a chlorine atom: [M - Cl]⁺

-

Loss of HCN: A characteristic fragmentation of the imidazole ring.

-

Cleavage of the 4-chlorophenyl group: Resulting in a benzimidazole fragment.

-

Loss of a methyl radical: [M - CH₃]⁺

The exact fragmentation pattern will provide a unique fingerprint for the molecule, confirming the connectivity of its constituent parts.

Integrated Spectroscopic Workflow and Data Correlation

The power of a multi-spectroscopic approach lies in the correlation of data from each technique to build a cohesive and unambiguous structural assignment.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

This integrated approach ensures that the structural assignment is robust and self-consistent. For instance, the presence of the N-H group identified in the FT-IR spectrum is confirmed by the downfield proton signal in the ¹H NMR spectrum. Similarly, the molecular weight determined by mass spectrometry must be consistent with the number of protons and carbons observed in the NMR spectra.

Conclusion

The spectroscopic analysis of this compound, through the synergistic application of UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a complete and unambiguous picture of its molecular structure. This guide has outlined the theoretical underpinnings, practical experimental protocols, and expected spectral data for this important heterocyclic compound. The detailed interpretation of each spectrum, grounded in the established principles of spectroscopy and supported by data from analogous structures, offers a reliable blueprint for researchers working with this and related benzimidazole derivatives. The robust characterization of such molecules is a critical step in the journey from laboratory synthesis to potential therapeutic or industrial application.

References

-

Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mass spectral behavior of 5(6)-substituted benzimidazoles. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from [Link]

-

Hida, F., Robert, J., & Luu-Duc, C. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Compound 1b. Retrieved from [Link]

-

El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from [Link]

-

Elsevier. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 485-488. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Methylbenzimidazole. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 635-642. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2015). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PLoS ONE, 10(11), e0142470. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

-

National Institutes of Health. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Retrieved from [Link]

-

Royal Society of Chemistry. (1961). 455. The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. Retrieved from [Link]

-

ResearchGate. (n.d.). UV filtering activity of benzimidazole derivatives 10-12 in formulation. Retrieved from [Link]

-

Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

-

Jian, F.-F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[5][14]imidazo[1,2-d][4][13][14]triazine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. journalijdr.com [journalijdr.com]

- 16. researchgate.net [researchgate.net]

- 17. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzimidazole scaffold, this molecule exhibits a unique combination of electronic and structural features that underpin its reactivity and potential applications. This document synthesizes available data on its structure, physicochemical characteristics, and spectral properties, offering field-proven insights into its behavior and analytical characterization. Where direct experimental data for the title compound is limited, this guide draws upon established principles of physical organic chemistry and comparative data from the closely related parent compound, 2-(4-chlorophenyl)-1H-benzimidazole, to provide reliable estimations and a sound basis for further research.

Introduction: The Benzimidazole Scaffold in Modern Chemistry

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring. This core structure is a vital pharmacophore in drug discovery, appearing in numerous approved pharmaceuticals with a wide range of biological activities, including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer agents. The versatility of the benzimidazole ring system stems from its unique electronic properties, its ability to participate in hydrogen bonding, and the relative ease with which it can be functionalized at various positions. The introduction of a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position of the benzimidazole core, as in the title compound, significantly modulates its lipophilicity, electronic distribution, and steric profile, thereby influencing its biological activity and material properties.

Molecular Structure and Nomenclature

The systematic IUPAC name for the compound is This compound . It consists of a central benzimidazole ring system where the phenyl group at the second position is substituted with a chlorine atom at its para-position, and a methyl group is attached to the fifth position of the benzimidazole nucleus.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The introduction of the 5-methyl group is expected to slightly increase the molecular weight and lipophilicity (logP) compared to the parent compound, 2-(4-chlorophenyl)-1H-benzimidazole. The melting point may be influenced by changes in the crystal lattice packing due to the additional methyl group.

| Property | Value (2-(4-chlorophenyl)-1H-benzimidazole) | Estimated Value (this compound) | Source |

| Molecular Formula | C₁₃H₉ClN₂ | C₁₄H₁₁ClN₂ | - |

| Molecular Weight | 228.68 g/mol | 242.71 g/mol | - |

| Melting Point | ~303 °C | Expected to be in a similar high range, potentially slightly lower or higher depending on crystal packing. | [1] |

| Boiling Point | 419.0 ± 47.0 °C (Predicted) | Predicted to be slightly higher than the parent compound. | [1] |

| Solubility | Generally soluble in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Similar solubility profile to the parent compound. The methyl group may slightly increase solubility in less polar solvents. | [2] |

| pKa | 11.24 ± 0.10 (Predicted) | The electron-donating methyl group at the 5-position is expected to slightly increase the basicity of the imidazole nitrogen, leading to a marginally higher pKa. | [1] |

| Appearance | White to light yellow crystalline powder. | Expected to be a similar crystalline solid. | [1] |

Spectral Analysis

Spectral data is crucial for the unambiguous identification and characterization of the compound. The following are expected spectral features based on the analysis of the parent compound and related structures.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

-

Aromatic Protons (Benzimidazole Ring): The protons on the benzimidazole ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The presence of the methyl group at the 5-position will simplify the splitting pattern of the remaining three protons on the benzene portion of the benzimidazole ring compared to the four protons of the unsubstituted parent compound.

-

Aromatic Protons (Chlorophenyl Ring): The protons on the 4-chlorophenyl ring will typically appear as two doublets in the aromatic region (δ 7.4-8.2 ppm), characteristic of a para-substituted benzene ring.

-

N-H Proton: The proton on the imidazole nitrogen will appear as a broad singlet, typically downfield (δ 12.0-13.0 ppm), due to hydrogen bonding and its acidic nature.

-

Methyl Protons: The protons of the 5-methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

Aromatic Carbons: The aromatic carbons of both the benzimidazole and chlorophenyl rings will appear in the downfield region (δ 110-155 ppm).

-

C2 Carbon: The carbon at the 2-position of the benzimidazole ring, attached to the chlorophenyl group and two nitrogen atoms, will be significantly downfield.

-

Methyl Carbon: The carbon of the 5-methyl group will appear in the upfield region (typically δ 20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C=N Stretch: A sharp absorption band around 1620-1630 cm⁻¹ corresponds to the C=N stretching vibration within the imidazole ring.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching.

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₄H₁₁ClN₂.

Synthesis and Reactivity

Synthesis

The most common and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions. For the title compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde.

Synthetic Workflow Diagram:

Caption: General synthetic route for this compound.

Reactivity

-

Acidity and Basicity: The benzimidazole ring is amphoteric. The N-H proton is weakly acidic and can be deprotonated by a strong base. The lone pair on the sp²-hybridized nitrogen atom imparts basic properties, allowing it to be protonated by acids.

-

N-Alkylation and N-Acylation: The N-H proton can be readily substituted with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This is a common strategy in drug development to modify the compound's pharmacokinetic properties.

-

Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution is directed by the existing methyl group and the fused imidazole ring.

Potential Applications

Derivatives of 2-(4-chlorophenyl)benzimidazole have been investigated for a variety of applications, leveraging their biological and photophysical properties. These include:

-

Anticancer Agents: The benzimidazole scaffold is present in several compounds with demonstrated antiproliferative activity.

-

Antimicrobial Agents: Many benzimidazole derivatives exhibit broad-spectrum antibacterial and antifungal activities.

-

Materials Science: The fluorescent properties of some benzimidazole derivatives make them suitable for use as organic light-emitting diodes (OLEDs) and fluorescent probes.

The specific combination of the 4-chlorophenyl and 5-methyl substituents in the title compound will fine-tune these properties, making it a promising candidate for further investigation in these areas.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. This technical guide has outlined its core physical and chemical properties, drawing on data from closely related analogs and established chemical principles. The provided information on its structure, physicochemical characteristics, spectral properties, synthesis, and reactivity serves as a valuable resource for researchers and professionals working with this and similar benzimidazole derivatives. Further experimental validation of the estimated properties is encouraged to build upon this foundational knowledge.

References

- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(9), 4028-4033.

- Jian, F. F., Yu, H. Q., Qiao, Y. B., Zhao, P. S., & Xiao, H. L. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195.

- Keri, R. S., Hiremathad, A., Budagumpi, S., & Nagaraja, B. M. (2015). Comprehensive review in current developments of benzimidazole based medicinal chemistry. Chemical Biology & Drug Design, 86(1), 19-65.

- Kumar, D., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 225-230.

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a member of the 2-aryl-benzimidazole class. While direct mechanistic studies on this specific molecule are not extensively published, this document provides a comprehensive overview of its likely mechanisms of action based on robust structure-activity relationship (SAR) data from closely related analogs. We will delve into the probable molecular targets and signaling pathways, offering a scientifically grounded framework for future research and drug development. Furthermore, this guide provides detailed, field-proven experimental protocols to enable researchers to validate these proposed mechanisms.

Introduction to this compound

This compound belongs to a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential. The core benzimidazole structure, an isostere of naturally occurring purine nucleosides, allows for interactions with a variety of biological targets. The substitution pattern of this particular molecule—a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position—is crucial in defining its potential bioactivity. The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group are expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins.

Based on extensive research into the 2-aryl-benzimidazole family, the primary therapeutic potential of this compound is anticipated to be in the realm of oncology, with potential antimicrobial and antifungal activities also being plausible. This guide will primarily focus on the likely anticancer mechanisms of action.

Probable Anticancer Mechanisms of Action

The anticancer activity of 2-aryl-benzimidazoles is often multifactorial, targeting several key pathways involved in cancer cell proliferation and survival. The following sections detail the most probable mechanisms of action for this compound.

Inhibition of Tubulin Polymerization

A well-established mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][4][5] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is hypothesized that this compound binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Caption: Proposed mechanism of tubulin polymerization inhibition.

DNA Intercalation and Groove Binding

Certain benzimidazole compounds have been shown to interact directly with DNA.[6][7][8][9][10] Depending on the specific structure, these molecules can either intercalate between DNA base pairs or bind to the minor groove. Both modes of interaction can disrupt DNA replication and transcription, leading to cytotoxicity. The planar nature of the benzimidazole ring system in this compound suggests that DNA intercalation is a plausible mechanism.

Caption: Potential DNA interaction mechanisms.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[11][12][13] Several 2-aryl-benzimidazoles have been identified as topoisomerase I or II inhibitors. These compounds stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. The structural similarities of this compound to known topoisomerase inhibitors suggest this as a potential mechanism.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway.[14][15][16][17][18] Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations), a concept known as synthetic lethality. The benzimidazole scaffold is present in several known PARP inhibitors, making this a promising avenue of investigation for this compound.

Kinase Inhibition

Dysregulation of protein kinases is a hallmark of cancer.[19][20][21][22][23][24] The benzimidazole core is a common feature in many kinase inhibitors. Depending on the substitution pattern, 2-aryl-benzimidazoles can inhibit a range of kinases, including serine/threonine kinases (e.g., protein kinase CK1δ) and tyrosine kinases (e.g., EGFR, HER2, Lck). The specific kinase targets of this compound would need to be determined experimentally through kinase profiling assays.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols are provided as a guide for researchers.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).[25][26][27]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

| Cell Line | Probable Target Pathway | Expected Outcome |

| MCF-7 (Breast Cancer) | Multiple | Dose-dependent decrease in viability |

| A549 (Lung Cancer) | Multiple | Dose-dependent decrease in viability |

| HCT116 (Colon Cancer) | Multiple | Dose-dependent decrease in viability |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.[28][29][30][31]

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Sources

- 1. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrevlett.com [chemrevlett.com]

- 24. researchgate.net [researchgate.net]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. clyte.tech [clyte.tech]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 31. bosterbio.com [bosterbio.com]

The Genesis of a Key Benzimidazole: A Technical History of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a significant molecule within the vast landscape of benzimidazole chemistry. While a singular "discovery" event is not prominently documented, its emergence is intrinsically linked to the broader exploration of benzimidazole derivatives as potent biological agents. This document will illuminate the foundational synthetic strategies, the chemical rationale behind its construction, and the historical context of its development, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3] From the antiulcer activity of omeprazole to the anthelmintic efficacy of albendazole, benzimidazole derivatives have made an indelible mark on modern medicine.[1] The exploration of this scaffold has been a cornerstone of pharmaceutical research for over a century, with chemists systematically modifying its structure to modulate and enhance its biological effects.[2]

The subject of this guide, this compound, represents a specific and important iteration of this versatile scaffold. The introduction of a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position significantly influences the molecule's electronic and steric properties, thereby dictating its potential biological interactions.

The Genesis: A Story of Synthesis and Analogue Development

While a precise date or single publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a logical extension of well-established chemical principles for creating 2-arylbenzimidazoles. The pioneering work on benzimidazole synthesis dates back to the late 19th century, with the reaction of o-phenylenediamines with carboxylic acids or their derivatives being a foundational method.[3]

The most direct and widely adopted synthetic route to this compound involves the condensation of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde. This reaction, a variation of the Phillips-Ladenburg synthesis, is a cornerstone of benzimidazole chemistry.[4][5]

The Core Reaction: Phillips-Ladenburg Condensation

The fundamental principle of this synthesis is the reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methyl-1,2-phenylenediamine

-

4-chlorobenzaldehyde

-

Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

-

Catalyst (optional, e.g., an acid catalyst like p-toluenesulfonic acid or an oxidizing agent)

Step-by-Step Methodology:

-

Dissolution: Dissolve equimolar amounts of 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde in a suitable solvent in a round-bottom flask.

-

Reaction: The reaction mixture is typically heated under reflux for several hours. The specific temperature and reaction time can be optimized depending on the chosen solvent and catalyst.

-

Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield pure this compound.

The choice of solvent and the use of a catalyst can significantly impact the reaction's efficiency and yield.[6] While the reaction can proceed without a catalyst, acidic conditions are often employed to facilitate the formation of the Schiff base intermediate.[6]

Sources

- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4188486A - 2-Substituted benzimidazole compounds - Google Patents [patents.google.com]

In Silico Modeling of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a heterocyclic compound with a scaffold of significant interest in medicinal chemistry. We move beyond a generic procedural listing to offer a strategic and scientifically-grounded workflow, elucidating the rationale behind key decisions in the computational drug discovery process. This document is tailored for researchers, scientists, and drug development professionals, providing actionable insights into predicting molecular interactions, assessing pharmacological potential, and guiding further experimental validation. We will explore the interactions of this benzimidazole derivative with three distinct and therapeutically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis; Cyclooxygenase-2 (COX-2), a central enzyme in inflammation; and fungal Lanosterol 14α-demethylase (CYP51), a critical enzyme for fungal cell membrane integrity.

Introduction: The Benzimidazole Scaffold and the Promise of this compound

The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1][2] This versatility stems from its structural resemblance to purine nucleosides, enabling it to engage with biomolecules through various non-covalent interactions.[1][2] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7]

The subject of this guide, this compound, combines the core benzimidazole scaffold with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position. These substitutions are not arbitrary; the chlorophenyl moiety can enhance binding affinity through hydrophobic and halogen bonding interactions, while the methyl group can influence solubility and metabolic stability. Understanding the precise nature of these interactions at an atomic level is paramount for optimizing lead compounds and developing novel therapeutics. A recent study on the structurally similar compound, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, identified the HIV-1 capsid protein as a target, highlighting the potential for specific and potent biological activity within this chemical series.[8]

In silico modeling provides a powerful and resource-efficient avenue to explore these interactions, predict binding affinities, and assess the drug-like properties of a compound before committing to costly and time-consuming wet-lab synthesis and testing.[4] This guide will delineate a robust computational workflow, from initial target selection to the intricacies of molecular dynamics simulations.

Strategic Workflow for In Silico Analysis

A successful in silico investigation is not a linear execution of software commands but a cyclical process of hypothesis generation, computational experimentation, and data analysis. The causality behind our workflow is to progressively refine our understanding of the compound's behavior, from its general drug-like properties to its dynamic interactions with specific protein targets.

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 8. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole: Synthesis, Characterization, and Biological Evaluation

Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This technical guide provides a comprehensive review of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a derivative that combines the established biological activity of the benzimidazole core with key substituents known to modulate its pharmacological profile. The presence of a 2-(4-chlorophenyl) group is frequently associated with enhanced potency in various biological assays, while the 5-methyl group can influence solubility, metabolism, and receptor binding.[2][3] This document synthesizes current research to offer an in-depth perspective on its chemical synthesis, structural characterization, and significant biological activities, including its anti-inflammatory, antimicrobial, and anticancer potential. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging this promising scaffold.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole ring system, an aromatic heterocyclic compound, is isosteric with purine nucleoside bases, a structural similarity that allows it to readily interact with various biopolymers within living systems.[1] This fundamental property has rendered benzimidazole and its derivatives a "privileged scaffold" in medicinal chemistry, leading to a vast array of compounds with a wide spectrum of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, antiviral, and antihypertensive effects.[1][4]

The therapeutic versatility of this scaffold invites targeted chemical modifications to optimize potency and selectivity. In the case of this compound, the substituents are strategically significant:

-

2-(4-Chlorophenyl) Group: The phenyl ring at the 2-position is a common feature in bioactive benzimidazoles. The addition of a chlorine atom at the para-position is a well-established strategy in drug design to enhance biological activity, potentially by increasing lipophilicity and improving binding interactions with target proteins.[3]

-

5-Methyl Group: Substitution on the fused benzene ring, such as the methyl group at the 5-position, can fine-tune the molecule's electronic and steric properties, impacting its pharmacokinetic and pharmacodynamic profile.

Synthesis and Physicochemical Characterization

The synthesis and rigorous characterization of this compound are foundational to its study and application.

Synthetic Pathway: Phillips Condensation

The most common and efficient method for synthesizing 2-aryl-benzimidazoles is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with an aldehyde. For the title compound, this translates to the reaction between 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via acid-catalyzed condensation.

Materials:

-

4-methyl-1,2-phenylenediamine

-

4-chlorobenzaldehyde

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde in a suitable solvent like ethanol or glacial acetic acid.[5][6]

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration. If not, slowly add cold water to the mixture to induce precipitation.[2]

-

Filter the crude product, wash it with cold water to remove any residual acid or unreacted starting materials, and dry it.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[2]

Physicochemical Properties

The fundamental properties of the molecule are summarized below.

| Property | Value |

| IUPAC Name | 2-(4-chlorophenyl)-5-methyl-1H-benzimidazole |

| Molecular Formula | C₁₄H₁₁ClN₂ |

| Molecular Weight | 242.71 g/mol |

| Appearance | Crystalline solid |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols |

Spectroscopic Characterization

Structural elucidation is confirmed using a combination of spectroscopic methods.[7][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups. Expected peaks include N-H stretching (~3400-3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=N stretching of the imidazole ring (~1620 cm⁻¹), and C-Cl stretching (~850-750 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the protons. A singlet for the N-H proton of the imidazole ring (highly deshielded, >12 ppm), multiplets in the aromatic region (7-8 ppm) corresponding to the protons on both the benzimidazole and chlorophenyl rings, and a singlet for the methyl (CH₃) group protons (~2.4 ppm).[7]

-

¹³C NMR: The carbon spectrum will confirm the carbon skeleton, with signals for the imidazole carbons, aromatic carbons, and the methyl carbon.[7][9]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 243, along with a characteristic isotopic pattern for the chlorine atom ([M+H+2]⁺ peak at m/z 245 with ~1/3 the intensity).[7][10]

Biological Activities and Therapeutic Potential

The benzimidazole core, modified with chlorophenyl and methyl groups, exhibits a range of promising biological activities.

Anti-inflammatory Activity

Benzimidazole derivatives are known to possess potent anti-inflammatory properties, often acting as non-steroidal anti-inflammatory drugs (NSAIDs).[11] Studies on structurally similar imidazole derivatives have shown that a 4-chlorophenyl substitution can lead to significantly enhanced anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin.[2]

Mechanism of Action: The primary anti-inflammatory mechanism of NSAID-like compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2]

Caption: Inhibition of the prostaglandin synthesis pathway by the benzimidazole derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a reference group (e.g., Diclofenac, 25 mg/kg), and test groups receiving various doses of the benzimidazole compound (e.g., 10, 20, 40 mg/kg) intraperitoneally or orally.[12]

-

Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vₜ).

-

Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control × 100

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is present in several commercial antimicrobial and antifungal agents.[1] Its derivatives are effective against a wide range of microorganisms, and structure-activity relationship (SAR) studies have shown that introducing a chlorine atom at the para-position of the phenyl ring can enhance this activity.[3]

Mechanism of Action: The antimicrobial action of benzimidazoles can be multifaceted. In fungi, they are known to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to membrane disruption and cell death.[1] In bacteria, they may interfere with various essential cellular processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standard assay to quantify antimicrobial potency.[14]

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Controls: Positive (microbe, no drug) and negative (broth, no microbe) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity